molecular formula C10H12N2O B1377168 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one CAS No. 1427379-64-3

6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Cat. No. B1377168
CAS RN: 1427379-64-3
M. Wt: 176.21 g/mol
InChI Key: OXZMYDYIOJQKLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods to synthesize similar compounds. For instance, a class of TRPV1 antagonists was constructed on 2,3,4,9-tetrahydro-1H-pyrido . Another method involves the optimization of the crystal structure of 3EFJ with polar hydrogen atoms and CHARMm force field .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of 2,3,4,9-tetrahydro-1H-pyrido and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone have been analyzed.


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the structure-activity relationship of 2,3,4,5-tetrahydro-1H-3 has been analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is a cyclic urea and used as a polar aprotic organic solvent .

Scientific Research Applications

Anti-Cancer Agents

Compounds similar to 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one have been studied for their potential as anti-cancer agents. Molecular dynamics experiments suggest that these compounds can bind to cancer-related receptors and may inhibit tumor growth .

Drug Design

The design and synthesis of novel drug candidates often involve derivatives of tetrahydro-benzodiazepinones. These compounds can serve as pharmacophores—the part of a molecule responsible for its biological activity—in the development of new antitumor drugs .

Molecular Characterization

Research includes the synthesis and characterization of molecules with structural similarities to 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one . Such studies help in understanding the chemical properties and potential therapeutic uses .

Synthesis Methods

The synthesis of related compounds often employs methods like the Biginelli reaction followed by Huisgen 1,3-dipolar cycloaddition. These methods could be applicable to the synthesis of 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one for various applications .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, 6g displayed potent antagonism activated by capsaicin and only partially blocked acid activation of TRPV1 . Another compound, 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl ]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061), is a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one hydrochloride has hazard statements H315, H319, H335 and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions of similar compounds have been discussed. For instance, cyclic enaminones and arylglyoxals play a key role in multicomponent reactions during the rapid assembly of functionalized tetrahydroindol-4-ones and their analogs .

properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-3-2-4-8-9(7)10(13)12-6-5-11-8/h2-4,11H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZMYDYIOJQKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Reactant of Route 6
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

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